

# Frovatriptan Succinate: A Technical Guide to its Molecular Structure and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Frovatriptan succinate is a potent and selective serotonin 5-HT1B/1D receptor agonist belonging to the triptan class of drugs.[1][2] It is indicated for the acute treatment of migraine with or without aura.[3][4] Its therapeutic effect is attributed to the agonistic activity at the 5-HT1B/1D receptors on intracranial blood vessels and sensory nerves of the trigeminal system, leading to cranial vessel constriction and inhibition of pro-inflammatory neuropeptide release.[5] This technical guide provides an in-depth overview of the molecular structure and chemical properties of frovatriptan succinate, along with relevant experimental methodologies and a visualization of its signaling pathway.

#### **Molecular Structure**

**Frovatriptan succinate** is the succinate salt of frovatriptan.[6] The chemical name is butanedioic acid;(6R)-6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide;hydrate.[6][7]

Caption: Molecular structure of Frovatriptan Succinate.

### **Chemical Properties**







A summary of the key chemical and physical properties of **frovatriptan succinate** is provided in the table below.



| Property                           | Value                                                                                                   | Reference(s) |
|------------------------------------|---------------------------------------------------------------------------------------------------------|--------------|
| IUPAC Name                         | butanedioic acid;(6R)-6-<br>(methylamino)-6,7,8,9-<br>tetrahydro-5H-carbazole-3-<br>carboxamide;hydrate | [6][7]       |
| CAS Number                         | 158930-17-7 (monohydrate)                                                                               | [2][4]       |
| 158930-09-7 (anhydrous)            | [8][9]                                                                                                  |              |
| Molecular Formula                  | C18H25N3O6 (monohydrate)                                                                                |              |
| C18H23N3O5 (anhydrous)             | [8][9]                                                                                                  |              |
| Molecular Weight                   | 379.41 g/mol (monohydrate)                                                                              | [2][4][10]   |
| 361.4 g/mol (anhydrous)            | [8][9]                                                                                                  |              |
| Appearance                         | White to off-white powder                                                                               | [1]          |
| Melting Point                      | 175-182 °C                                                                                              | [11]         |
| 148-155 °C                         | [11]                                                                                                    |              |
| 150±153°C                          | [12]                                                                                                    | _            |
| Boiling Point                      | 515.2°C at 760 mmHg                                                                                     | <br>[3]      |
| рКа                                | 9.93                                                                                                    | [3][4]       |
| Solubility                         | Water: Soluble                                                                                          | [1]          |
| Water: >100 mg/mL at pH 3 or above | [3]                                                                                                     |              |
| Water: 72 mg/mL                    | [8][13]                                                                                                 | _            |
| PBS (pH 7.2): ~5 mg/mL             | [7]                                                                                                     | _            |
| DMSO: ~10 mg/mL, 72 mg/mL          | [7][8][13]                                                                                              | _            |
| Dimethyl formamide: ~3<br>mg/mL    | [7]                                                                                                     | _            |
| Ethanol: Insoluble                 | [8][13]                                                                                                 | _            |



|        | CN[C@@H]1CCC2=C(C1)C3    |        |
|--------|--------------------------|--------|
| SMILES | =C(N2)C=CC(=C3)C(=O)N.C( | [6][7] |
|        | CC(=O)O)C(=O)O.O         |        |

## **Experimental Protocols**Synthesis of Frovatriptan Succinate

The synthesis of frovatriptan has been described on a multi-kilogram scale.[11] A common method involves the Fischer indolization of 4-cyanophenylhydrazine with a protected 4-aminocyclohexanone derivative to form the core carbazole structure.[11] An improved process for the preparation of frovatriptan and its succinate salt has also been developed to enhance yield and purity for large-scale commercial production.[14]

A general synthetic approach involves the following key steps:[11][15]

- Formation of the Carbazole Ring: Fischer indole synthesis is employed by reacting 4cyanophenylhydrazine hydrochloride with a suitable ketone precursor.
- Resolution of Enantiomers: The racemic mixture of the frovatriptan precursor is resolved to isolate the desired (R)-enantiomer, often through the formation of diastereomeric salts with a chiral acid like L-pyroglutamic acid, followed by crystallization.
- Conversion to Carboxamide: The cyano group is hydrolyzed to the corresponding carboxamide.
- Formation of the Succinate Salt: The frovatriptan free base is then reacted with succinic acid
  in a suitable solvent system (e.g., methanol and water) to yield frovatriptan succinate,
  which is subsequently isolated by crystallization.[14]

#### **Receptor Binding Affinity Determination**

The binding affinity of frovatriptan for 5-HT receptors is determined using radioligand binding assays.[16] This technique quantifies the interaction between a radiolabeled ligand and a receptor.



A representative protocol for a competition binding assay to determine the inhibitory constant (Ki) of frovatriptan for the 5-HT1B receptor is outlined below:

- Membrane Preparation: Membranes from cells expressing the human 5-HT1B receptor or from brain tissue known to be rich in these receptors (e.g., substantia nigra) are prepared by homogenization and centrifugation.
- Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl with additives, is used to maintain pH and ionic strength.
- Radioligand: A radiolabeled ligand with high affinity and selectivity for the 5-HT1B receptor (e.g., [³H]-GR125743) is used at a concentration at or below its dissociation constant (Kd).
- Competition Assay: A fixed concentration of the radioligand and receptor membranes are incubated with increasing concentrations of unlabeled frovatriptan.
- Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed to remove unbound radioligand.
- Quantification: The amount of radioactivity retained on the filters is measured by liquid scintillation counting.
- Data Analysis: The data are analyzed using non-linear regression to determine the IC<sub>50</sub> value (the concentration of frovatriptan that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC<sub>50</sub> using the Cheng-Prusoff equation.

### **Signaling Pathway**

Frovatriptan exerts its therapeutic effect by acting as a selective agonist at 5-HT1B and 5-HT1D receptors.[1][17] These receptors are G protein-coupled receptors (GPCRs) that are negatively coupled to adenylyl cyclase via inhibitory G proteins  $(G\alpha i/o)$ .[18][19]





Click to download full resolution via product page

Caption: Frovatriptan Signaling Pathway.



Activation of 5-HT1B/1D receptors by frovatriptan leads to the dissociation of the Gαi subunit from the Gβy dimer. The activated Gαi subunit then inhibits the activity of adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[19][20] The reduction in cAMP levels leads to decreased activation of protein kinase A (PKA). The downstream effects of this signaling cascade include vasoconstriction of dilated intracranial arteries and inhibition of the release of pro-inflammatory neuropeptides from trigeminal nerve endings, which are key mechanisms in the alleviation of migraine headache. [5][20]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Frovatriptan | C14H17N3O | CID 77992 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. CA2756876A1 A process for the preparation of frovatriptan and frovatriptan succinate and their synthetic intermediates Google Patents [patents.google.com]
- 6. Frovatriptan Succinate | C18H25N3O6 | CID 152943 PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Frovatriptan Succinate CAS#: 158930-09-7 [m.chemicalbook.com]
- 9. Frovatriptan succinate anhydrous | C18H23N3O5 | CID 152944 PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. medkoo.com [medkoo.com]
- 11. Frovatriptan Succinate | 158930-09-7 [chemicalbook.com]
- 12. ijnrd.org [ijnrd.org]
- 13. labsolu.ca [labsolu.ca]







- 14. WO2010122343A1 A process for the preparation of frovatriptan and frovatriptan succinate and their synthetic intermediates Google Patents [patents.google.com]
- 15. WO2012147020A1 An improved process for the preparation of frovatriptan Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. Frovatriptan succinate | CAS#:158930-09-7 | Chemsrc [chemsrc.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Signalling pathways activated by 5-HT(1B)/5-HT(1D) receptors in native smooth muscle and primary cultures of rabbit renal artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Frovatriptan Succinate: A Technical Guide to its Molecular Structure and Chemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b023582#frovatriptan-succinate-molecular-structure-and-chemical-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com